molecular formula C7H14N2O B15361002 Cis-3-aminocyclohexanecarboxamide

Cis-3-aminocyclohexanecarboxamide

Cat. No.: B15361002
M. Wt: 142.20 g/mol
InChI Key: FNMALDXUUZQFPN-RITPCOANSA-N
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Description

Cis-3-aminocyclohexanecarboxamide is an organic compound with the molecular formula C7H13NO2. It is a cyclohexane derivative featuring an amino group and a carboxamide group in the cis configuration on the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Aromatic Compounds: One common synthetic route involves the catalytic hydrogenation of aromatic compounds such as p-methylbenzoic acid. This process typically uses platinum group catalysts like ruthenium to achieve the desired cis configuration.

  • Hydrogenation of Cyclohexene Derivatives: Another method involves the hydrogenation of cyclohexene derivatives under specific conditions to obtain the cis isomer.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to separate the cis isomer from any trans isomers that may form during the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Alkylated derivatives of the amino group.

Scientific Research Applications

Cis-3-aminocyclohexanecarboxamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

Cis-3-aminocyclohexanecarboxamide is similar to other cyclohexane derivatives such as trans-3-aminocyclohexanecarboxamide and cis-4-aminocyclohexanecarboxamide. its unique cis configuration and the presence of both amino and carboxamide groups make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • Trans-3-aminocyclohexanecarboxamide

  • Cis-4-aminocyclohexanecarboxamide

  • Other aminocyclohexanecarboxylic acids and their esters

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Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1

InChI Key

FNMALDXUUZQFPN-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)N

Canonical SMILES

C1CC(CC(C1)N)C(=O)N

Origin of Product

United States

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